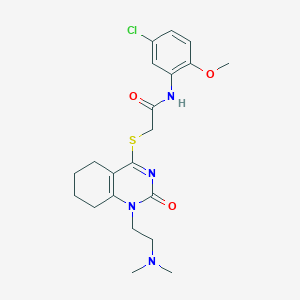
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O3S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on available research findings.
1. Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O3S |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 898445-29-9 |
| SMILES Notation | COc1ccc(Cl)cc1NC(=O)CSc1nc(=O)n(CCN(C)C)c2c1CCC2 |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), OCUM-2MD3 (gastric cancer), and others.
- IC50 Values: The compound showed IC50 values ranging from 0.73 to 19.77 μM across different cancer types, indicating varying degrees of potency against these malignancies .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Migration : The compound significantly inhibited the migration of cancer cells in wound healing assays. For example, it reduced the wound area in pancreatic cancer cell lines by approximately 24 times compared to controls after 72 hours .
- Effect on Tubulin Dynamics : Similar compounds have been shown to destabilize tubulin polymerization, leading to apoptosis in cancer cells by disrupting microtubule organization .
3. Case Studies
Several studies have highlighted the effectiveness of this compound:
Case Study 1: Breast Cancer
A study evaluated the effects on MCF-7 cells and found that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry confirmed these findings with increased sub-G1 populations indicating cell death .
Case Study 2: Gastric Cancer
In another study involving OCUM-2MD3 cells, the compound demonstrated a concentration-dependent inhibition of cell proliferation with an IC50 value of approximately 88 nM .
4. Conclusion
This compound shows promising biological activity as an anticancer agent through various mechanisms including inhibition of cell proliferation and migration. Further research is necessary to fully elucidate its pharmacological profile and potential clinical applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3S/c1-25(2)10-11-26-17-7-5-4-6-15(17)20(24-21(26)28)30-13-19(27)23-16-12-14(22)8-9-18(16)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWDJLSRRCHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














